Spaglumic Acid-d3
Description
Properties
Molecular Formula |
C₁₁H₁₃D₃N₂O₈ |
|---|---|
Molecular Weight |
307.27 |
Synonyms |
N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3; N-(N-Acetyl-L-α-aspartyl)-L-glutamic Acid-d3; Acetyl-α-L-aspartylglutamic Acid-d3; Isospaglumic Acid-d3; N-(N-Acetylaspartyl)glutamic Acid-d3; N-Acetyl-L-aspartyl-L-glutamic Acid-d3; N-Acetyl-α-L-aspartyl-L-g |
Origin of Product |
United States |
Foundational Principles of Stable Isotope Labeling in Advanced Chemical and Biochemical Research
Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Biological Systems
The substitution of hydrogen with deuterium can profoundly influence the behavior of molecules in biological systems. These influences, collectively known as deuterium isotope effects, arise from the mass difference between the two isotopes and manifest in various ways, providing researchers with a unique toolkit to probe biological mechanisms.
Kinetic Isotope Effects and Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. acs.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are often significantly slower when deuterium is substituted at that position. lifetein.comyoutube.com This "primary" KIE is a powerful tool for elucidating reaction mechanisms. invivochem.comlgcstandards.com For instance, a significant KIE provides strong evidence that C-H bond breaking is a rate-limiting step in an enzymatic reaction. nih.govnih.gov This principle is widely applied in studying the metabolism of peptidic compounds. Deuterated peptides exhibit increased resistance to enzymatic degradation, leading to a longer residence time in biological systems. lifetein.com This enhanced metabolic stability can result in increased oral bioavailability and prolonged in vivo efficacy. nih.gov
The magnitude of the KIE (expressed as the ratio kH/kD) can provide detailed information about the transition state of a reaction. Normal KIEs (kH/kD > 1) are typical for reactions where a bond to hydrogen is broken. columbia.edu The study of KIEs in cytochrome P450-mediated reactions, for example, has been instrumental in understanding drug metabolism, where deuterium substitution can slow down oxidative processes. nih.gov
Isotopic Perturbation of Chemical Equilibria
Beyond kinetics, deuterium substitution can also shift the position of chemical equilibria, an effect known as the equilibrium isotope effect (EIE). This phenomenon arises from the differences in the zero-point vibrational energies (ZPE) of the isotopically substituted molecules in the ground and transition states. columbia.edu Deuterium tends to favor the more tightly bound state, which can lead to measurable shifts in conformational or tautomeric equilibria. rndsystems.comcchmc.org
In peptidic structures, the substitution of amide protons with deuterium can influence hydrogen bonding networks, which are critical for maintaining secondary and tertiary structures. While the effect on a single hydrogen bond may be small, the cumulative effect in a larger peptide or protein can be significant. bakerlab.org The study of EIEs can, therefore, provide insights into the subtle energetic landscapes that govern the conformational preferences of peptides and proteins. columbia.edu
Deuterium-Induced Conformational and Dynamic Alterations
The replacement of hydrogen with deuterium can lead to subtle but significant alterations in the conformation and dynamics of peptidic compounds. These changes are a direct consequence of the altered vibrational modes and the resulting impact on intermolecular and intramolecular interactions, including hydrogen bonding and van der Waals forces. cchmc.org
Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for probing protein conformation and dynamics. acs.org The rate of exchange of labile amide hydrogens with deuterium from a solvent provides information about the solvent accessibility and hydrogen bonding of different regions of the peptide or protein. Slower exchange rates indicate regions that are buried or involved in stable hydrogen bonds, characteristic of well-ordered secondary structures like alpha-helices and beta-sheets. bakerlab.org Conversely, faster exchange rates are indicative of more flexible or disordered regions. These deuterium-induced alterations, though subtle, are leveraged in advanced analytical techniques to map protein structures and ligand binding sites. youtube.com
Rationale for Deuterium Incorporation in Peptidic Compounds for Research
The unique properties of deuterium-labeled compounds, such as Spaglumic Acid-d3, make them invaluable tools in various research methodologies, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
Enhanced Mass Spectrometric Detection and Quantification Strategies
In mass spectrometry (MS), deuterium labeling is a widely used strategy for the accurate quantification of molecules in complex biological matrices. nih.gov A known amount of the deuterated compound, such as this compound, is added to a sample as an internal standard. Since the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. nih.gov However, due to its higher mass, it is readily distinguishable from the non-labeled compound. This allows for precise quantification by comparing the peak intensities of the analyte and the internal standard, correcting for any sample loss during preparation or variations in instrument response.
The predictable mass shift upon deuterium incorporation also aids in the identification and characterization of metabolites. By comparing the mass spectra of deuterated and non-deuterated peptides, researchers can pinpoint the sites of metabolic modification. acs.org
Applications in Nuclear Magnetic Resonance Spectroscopic Probes
Deuterium labeling is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and probing molecular structure and dynamics. cambridge.orgcambridge.org While proton (¹H) NMR is a primary tool for structural elucidation, the spectra of large peptides and proteins can be overcrowded with overlapping signals. Selective deuteration can eliminate specific proton signals, thereby simplifying the spectrum and allowing for the unambiguous assignment of remaining resonances. cambridge.org
Furthermore, deuterium NMR (²H NMR) provides direct information about the orientation and dynamics of specific C-D bonds within a molecule. nih.govresearchgate.net This is particularly useful in solid-state NMR studies of peptides embedded in lipid bilayers, where ²H NMR can reveal details about the peptide's orientation and the mobility of its side chains. nih.gov The use of deuterated solvents in NMR is also standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. youtube.com
Data Tables
Table 1: Chemical Properties of Spaglumic Acid and this compound
| Property | Spaglumic Acid | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₈ rndsystems.com | C₁₁H₁₃D₃N₂O₈ cymitquimica.comscbt.com |
| Molecular Weight | 304.26 g/mol rndsystems.com | 307.27 g/mol cymitquimica.comscbt.com |
| Appearance | White Solid pharmaffiliates.com | White Solid pharmaffiliates.com |
| Synonyms | N-Acetyl-L-aspartyl-L-glutamic acid, NAAG targetmol.com | N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3, NAAG-d3 scbt.com |
| CAS Number | 3106-85-2 rndsystems.com | N/A |
Table 2: Research Applications of Deuterium Labeling in Peptidic Systems
| Application | Technique | Principle | Research Finding Example |
| Reaction Mechanism Elucidation | Kinetic Isotope Effect (KIE) Studies | Slower cleavage of C-D vs. C-H bonds reveals rate-limiting steps. | Deuterium substitution in a PI3K-α inhibitor led to a 2-fold increase in oral bioavailability in rats due to increased metabolic stability. nih.gov |
| Quantitative Analysis | Mass Spectrometry (MS) | Deuterated peptides serve as internal standards for accurate quantification. | Deuterium-labeled N-substituted glycines were used for stable isotope dilution LC-MS quantitative analysis. nih.gov |
| Conformational Analysis | Hydrogen/Deuterium Exchange (HDX) MS | Rate of D incorporation reveals solvent accessibility and protein dynamics. | HDX-MS was used to characterize the conformational changes in a disordered peptide, correlating structural flexibility with HDX reactivity. acs.org |
| Structural Biology | Nuclear Magnetic Resonance (NMR) | Selective deuteration simplifies complex spectra and allows for structural determination of larger proteins. | Deuterium labeling enabled the structural analysis of the gramicidin (B1672133) peptide channel in a lipid bilayer using solid-state NMR. nih.gov |
Tracing Metabolic Flux in Complex Biological Matrices
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a living system. nih.gov By introducing a stable isotope-labeled compound, or "tracer," into a biological matrix, researchers can track the journey of the labeled atoms through various metabolic pathways. nih.gov This technique provides a detailed snapshot of cellular activity, revealing how organisms or cells adapt their metabolism in response to genetic or environmental changes. nih.govnih.gov The analysis of isotope distribution in downstream metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), allows for the calculation of intracellular metabolic fluxes. nih.gov
This compound is the deuterium-labeled stable isotope of Spaglumic Acid (also known as N-Acetyl-L-α-aspartyl-L-glutamic acid or NAAG). pharmaffiliates.comusbio.net As a deuterated analogue of a naturally occurring neuropeptide, its primary role in advanced research is not typically as a direct tracer for elucidating novel pathways, but as a critical internal standard for quantitative mass spectrometry. isotope.comisotope.com In metabolomics studies, accurately quantifying the endogenous levels of metabolites like NAAG is fundamental to understanding their metabolic flux. By adding a known quantity of this compound to a sample, its unlabeled counterpart can be measured with high precision and accuracy. This is because the labeled standard co-elutes with the endogenous compound but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
The precise quantification of NAAG is vital for studying neuronal metabolism, as NAAG is a marker for neuronal integrity. pharmaffiliates.comusbio.net Therefore, the use of this compound is an enabling tool for tracing the metabolic flux related to NAAG synthesis and degradation in complex biological matrices such as brain and nervous system tissues.
Table 1: Research Findings on the Application of this compound
| Research Objective | Tracer/Standard | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Accurate quantification of the neuropeptide Spaglumic Acid (NAAG) in biological samples for metabolomics. | This compound | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serves as an ideal internal standard for quantifying endogenous NAAG levels, enabling precise analysis of metabolic changes related to neuronal function. | isotope.comisotope.com |
| Investigation of metabolic adaptations in neuron-enriched tissue. | Isotope Tracers (e.g., [U-13C6]-glucose) | Mass Spectrometry Imaging (MALDI-MSI) | Reveals dynamic metabolic responses, such as increased glycolytic activity, in specific brain regions following stimulation. The use of standards like this compound is crucial for the accurate quantification of related metabolites. | nih.gov |
Stable Isotope Labeling Methodologies and Their Specific Relevance to Amino Acid Derivatives
Stable isotope labeling is a process where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). isotope.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass, which forms the basis of their use in metabolic research. isotope.com
For the synthesis of deuterated compounds like this compound, several methodologies can be employed. A common and environmentally benign approach is the catalytic hydrogen-deuterium (H-D) exchange reaction. mdpi.com This method often uses heavy water (D₂O) as the source of deuterium in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com The catalyst facilitates the exchange of specific hydrogen atoms on the substrate molecule with deuterium atoms from the solvent. mdpi.com The selectivity of this process allows for the preparation of compounds with deuterium labels at specific, non-exchangeable positions, ensuring the stability of the label during biological experiments.
Spaglumic Acid is an amino acid derivative, specifically a dipeptide composed of N-acetyl-L-aspartic acid and L-glutamic acid. nih.gov The synthesis of its deuterated form, this compound, involves applying these labeling techniques to introduce three deuterium atoms into its molecular structure. pharmaffiliates.cominvivochem.com The resulting isotopically labeled molecule serves as an invaluable tool in proteomics and metabolomics, particularly as an internal standard for the quantification of endogenous amino acid derivatives in complex samples. isotope.comisotope.com
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | pharmaffiliates.com |
| Molecular Formula | C₁₁H₁₃D₃N₂O₈ | pharmaffiliates.cominvivochem.comscbt.comlgcstandards.com |
| Molecular Weight | 307.27 g/mol | pharmaffiliates.cominvivochem.comscbt.comlgcstandards.com |
| Unlabeled CAS Number | 3106-85-2 | invivochem.comscbt.comlgcstandards.com |
| Primary Application | Isotope labeled analogue for research | pharmaffiliates.comusbio.net |
| Appearance | White Solid | pharmaffiliates.com |
Advanced Analytical and Spectroscopic Characterization of Spaglumic Acid D3
Mass Spectrometry for Isotopic Purity and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of stable isotope-labeled compounds like Spaglumic Acid-d3. It provides definitive information on isotopic incorporation, location of the labels, and enables highly accurate quantification.
High-Resolution Accurate Mass (HRAM) spectrometry is essential for verifying the successful deuteration of Spaglumic Acid and confirming its isotopic purity. HRAM instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This allows for the unambiguous differentiation between the unlabeled compound and its deuterated isotopologue based on their exact masses.
The molecular formula for Spaglumic Acid is C₁₁H₁₆N₂O₈. nih.gov The incorporation of three deuterium (B1214612) atoms (d3) results in a predictable mass shift. HRAM analysis confirms this mass shift, providing direct evidence of successful labeling and allowing for the calculation of isotopic enrichment.
Table 1: Theoretical Monoisotopic Masses of Spaglumic Acid and this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Spaglumic Acid | C₁₁H₁₆N₂O₈ | 304.090665 |
| This compound | C₁₁H₁₃D₃N₂O₈ | 307.109404 |
This interactive table allows you to compare the precise mass difference between the unlabeled and deuterated forms of Spaglumic Acid.
While HRAM confirms that deuteration has occurred, tandem mass spectrometry (MS/MS) is employed to determine the specific location of the deuterium atoms within the molecule. In an MS/MS experiment, the precursor ion of this compound is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The resulting product ions are then analyzed.
By comparing the fragmentation pattern of this compound with that of its unlabeled analog, analysts can pinpoint the position of the deuterium labels. Fragments that retain the deuterium atoms will exhibit a corresponding mass shift, while fragments that have lost the deuterated portion of the molecule will have the same mass as the fragments from the unlabeled compound. This methodology is crucial for confirming that the label is in the desired, stable position and has not undergone rearrangement. This approach has been successfully used to identify sites of deuterium incorporation in related compounds like isoaspartic and isoglutamic acids. nih.govresearchgate.net
Table 2: Hypothetical MS/MS Fragmentation Data for Positional Elucidation of this compound (assuming d3 on the acetyl group)
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) from Unlabeled Spaglumic Acid | Fragment Ion (m/z) from this compound | Mass Shift (Da) | Interpretation |
| 307.1 | [M-H]⁻ | 303.1 | 306.1 | +3 | Precursor ion shows full deuteration. |
| 307.1 | Acetyl group | 43.0 | 46.0 | +3 | The d3 label is located on the acetyl group. |
| 307.1 | Aspartyl-glutamate backbone | 261.1 | 261.1 | 0 | The core dipeptide structure is unlabeled. |
This interactive table illustrates how fragment analysis in MS/MS can pinpoint the location of the deuterium atoms.
Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification method in mass spectrometry, providing exceptional accuracy and precision. nih.gov this compound is ideally suited for this application. The technique involves adding a known quantity of the deuterated standard (this compound) to a sample containing the unlabeled analyte (Spaglumic Acid) before sample processing and analysis. nih.gov
Because this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source. Any sample loss during extraction or processing affects both the analyte and the standard equally. By measuring the peak area ratio of the analyte to the deuterated internal standard, a highly accurate concentration of the native Spaglumic Acid in the original sample can be determined. nih.gov
In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, accurate quantification is critical. nih.gov The use of stable isotope-labeled internal standards is a key strategy for overcoming matrix effects and improving the reliability of quantitative data. nih.gov this compound serves as an ideal internal standard for targeted metabolomics studies focusing on Spaglumic Acid. Its use allows for the correction of analytical variability, leading to more robust and reproducible results in complex biological matrices like plasma, urine, or tissue extracts. The integration of stable isotope labeling is considered a solution to the major limitations in metabolomics, including metabolite identification and quantification. nih.gov
Quantitative Mass Spectrometry Utilizing Stable Isotope Dilution Analysis (SIDA)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For isotopically labeled compounds, specific NMR techniques can be used to directly observe the labeled nucleus.
Deuterium (²H or D) NMR is a powerful and specific technique for analyzing deuterated compounds. wikipedia.org Unlike proton (¹H) NMR, which detects hydrogen atoms, ²H NMR directly detects the deuterium nuclei. This method is used to unequivocally verify the presence and location of deuterium labels in this compound. huji.ac.il
A key advantage of ²H NMR is the simplicity of the resulting spectrum. Since the natural abundance of deuterium is very low (0.016%), a ²H NMR spectrum of an unenriched sample shows no significant signals. wikipedia.org Therefore, in the spectrum of this compound, the only observed signals will correspond to the incorporated deuterium atoms, providing a clean background and straightforward confirmation of successful labeling. sigmaaldrich.com The chemical shift of the deuterium signal is nearly identical to that of a proton in the same chemical environment, aiding in spectral assignment. huji.ac.ilsigmaaldrich.com Although the signals are typically broader than in proton NMR due to the quadrupolar nature of the deuterium nucleus, the technique is highly effective for confirming isotopic identity. wikipedia.orghuji.ac.il
Table 3: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties
| Property | Proton (¹H) | Deuteron (²H) | Significance for this compound Analysis |
| Spin Quantum Number (I) | 1/2 | 1 | Affects signal line shape; ²H signals are broader. wikipedia.org |
| Natural Abundance | ~99.98% | ~0.016% | ²H NMR is specific to the enriched sites, providing a clean spectrum. wikipedia.org |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz | Requires a spectrometer capable of observing the ²H frequency. huji.ac.il |
| Typical Application | Structural elucidation of entire molecule. | Direct detection and confirmation of deuterated sites. huji.ac.il |
This interactive table highlights the key differences between ¹H and ²H NMR and their relevance to the analysis of deuterated compounds.
Proton NMR (1H NMR) for Conformational Studies and Isomer Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone technique for the structural elucidation of molecules like this compound. The introduction of deuterium atoms (d) at specific positions, such as the acetyl group or the glutamic acid backbone, results in the disappearance of corresponding signals from the ¹H NMR spectrum, providing unambiguous confirmation of the deuteration site.
In a typical ¹H NMR spectrum of non-deuterated Spaglumic acid (N-Acetyl-L-aspartyl-L-glutamic acid) in D₂O, distinct signals corresponding to different protons can be observed. researchgate.net For instance, the spectrum of L-glutamic acid shows characteristic peaks for its various protons, which serve as a basis for analyzing the glutamic acid moiety in the larger Spaglumic acid structure. researchgate.netbmrb.io The simplification of spectra through selective deuteration is a powerful strategy, particularly in complex biomolecules, as it reduces signal overlap and facilitates unambiguous assignments. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY and NOESY, performed on selectively labeled samples, are instrumental in determining the molecule's conformation and analyzing its isomeric composition. nih.gov These techniques reveal through-bond and through-space proton-proton correlations, respectively, which are essential for distinguishing between different spatial arrangements and identifying isomers, such as the α- and β-aspartyl forms of the peptide. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for L-Glutamic Acid Moiety
| Proton | Chemical Shift (ppm) in D₂O | Multiplicity |
|---|---|---|
| α-CH | ~3.75 | Triplet |
| β-CH₂ | ~2.10 | Multiplet |
| γ-CH₂ | ~2.47 | Triplet |
Note: Data derived from typical spectra of L-glutamic acid and may vary slightly in the context of the full this compound molecule. researchgate.net
Carbon-13 NMR (¹³C NMR) and Nitrogen-15 (B135050) NMR (¹⁵N NMR) for Backbone and Side-Chain Assignment
¹³C and ¹⁵N NMR spectroscopy provide detailed information about the carbon skeleton and nitrogen-containing groups within this compound. Due to the low natural abundance of ¹³C and especially ¹⁵N, isotopic enrichment is often employed to enhance signal sensitivity. acs.org
¹³C NMR: This technique is used to assign signals to each carbon atom in the molecule's backbone and side chains. Predicted ¹³C NMR data for Spaglumic acid shows distinct resonances for the carbonyl, alpha-carbon, and side-chain carbons, allowing for detailed structural verification. hmdb.cadrugbank.com
¹⁵N NMR: As Spaglumic acid contains two nitrogen atoms (in the amide linkage and the acetyl group), ¹⁵N NMR is a highly specific probe of the electronic environment at these sites. lew.ro In studies of ¹⁵N-labeled L-glutamic acid, the ¹⁵N nucleus couples with the adjacent alpha-carbon, producing a characteristic coupling constant (¹J(¹⁵N-Cα)) that confirms signal assignments. lew.ro Metabolic scrambling of ¹⁵N labels can sometimes occur in biological production systems, but for many amino acids, the label remains at the intended position, allowing for precise tracking. nih.gov ¹⁵N-edited experiments can filter spectra to show only the atoms directly connected to a nitrogen, simplifying complex spectra significantly. acs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Isospaglumic Acid
| Atom | Chemical Shift (ppm) |
|---|---|
| Acetyl CH₃ | 22.41 |
| Asp β-CH₂ | 36.53 |
| Glu β-CH₂ | 27.74 |
| Glu γ-CH₂ | 30.88 |
| Asp α-CH | 51.30 |
| Glu α-CH | 53.13 |
Note: Data is for the related isomer, Isospaglumic Acid, in CD₃OD and serves as an approximate reference. nih.gov
Multinuclear NMR Techniques for pKa Determination of Deuterated Amino Acid Residues
NMR spectroscopy is a powerful method for determining the acid dissociation constants (pKa) of ionizable groups in amino acids. mnstate.eduruc.dk The process involves monitoring the chemical shifts of nuclei (¹H, ¹³C, or ¹⁵N) located near a titratable group as a function of pH. nih.gov A plot of chemical shift versus pH yields a sigmoidal titration curve, where the inflection point corresponds to the pKa value. ruc.dk
For deuterated residues, this technique remains highly applicable. The pKa values for the carboxyl groups in Spaglumic acid are critical to its function and interaction. drugbank.com Deuterium NMR (²H-NMR) itself can also be used to determine pKa values. For example, the quadrupolar splittings of deuterium labels can be sensitive to the charge state of nearby functional groups, allowing for the measurement of pKa in environments like lipid bilayers. nih.gov The pKa values of acidic residues in peptides are influenced by their local environment, with factors like electrostatic interactions causing shifts from their random coil values. nih.gov
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogues
Chromatography is essential for the purification and analysis of this compound, allowing for its separation from non-deuterated analogues and other impurities.
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for analyzing and separating amino acids and their derivatives. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity for distinguishing between deuterated and non-deuterated compounds. nih.gov
The primary basis for separation by LC-MS is the mass difference; a deuterated molecule will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. nih.govacs.org This allows for the simultaneous determination of both L- and D-amino acids and their deuterated forms in a single run. nih.gov Reversed-phase HPLC is commonly used, often with derivatization of the amino acids using reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to improve chromatographic retention and detection. nih.gov The use of deuterated internal standards is a common practice for achieving accurate quantification in complex biological samples. acs.org
Table 3: Example LC-MS/MS Method Parameters for Amino Acid Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 or Amide HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Detection Mode | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode |
| Internal Standard | Deuterated amino acid analogs |
Note: This table represents a generalized method; specific parameters must be optimized for this compound. nih.govnih.govacs.org
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is another powerful separation technique, but its application to amino acids is contingent on a crucial preliminary step: derivatization. thermofisher.com Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis. sigmaaldrich.comnih.gov
Derivatization converts the polar functional groups (carboxyl, amino) into more volatile and thermally stable moieties. thermofisher.com Common methods include silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or esterification followed by acylation, for instance, using methyl chloroformate (MCF). thermofisher.comnih.gov After derivatization, the volatile products can be readily separated on a GC column and detected, often by mass spectrometry (GC-MS). mdpi.com This approach is highly effective for quantitative analysis, especially when stable isotope-labeled internal standards, such as in situ prepared deuterium-labeled methyl esters, are used. nih.govmdpi.com
Advanced Spectroscopic Methods for Molecular Interactions (e.g., IR, Raman, Circular Dichroism)
Beyond NMR, other spectroscopic techniques provide valuable insights into the structure and molecular interactions of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods probe the molecular bonds within a compound. Deuteration has a pronounced effect on the vibrational spectra. The stretching frequency of a C-D bond appears around 2100-2200 cm⁻¹, a region that is typically "silent" in the spectra of non-deuterated biological molecules. nih.gov This makes the C-D bond an excellent, non-invasive probe for tracking the labeled molecule. spiedigitallibrary.orgaip.org Similarly, the N-D stretching frequency of a deuterated amine or amide group is shifted to a lower wavenumber compared to the N-H stretch. aip.orgacs.org These distinct spectral features allow for the monitoring of protein synthesis and metabolism when deuterated amino acids are incorporated. aip.org
Table 4: Comparison of Vibrational Frequencies for H/D Isotopologues
| Vibration | Typical Frequency (cm⁻¹) |
|---|---|
| -NH₃⁺ Stretch | ~2970 |
| -ND₃⁺ Stretch | ~2180 |
| C-H Stretch | ~2900-3020 |
| C-D Stretch | ~2067-2133 |
Note: Values are approximate and depend on the specific molecular environment. nih.govaip.org
Circular Dichroism (CD): CD spectroscopy is used to study the secondary structure and conformation of chiral molecules like peptides and proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light. For a peptide like Spaglumic Acid, the CD spectrum can reveal whether it adopts a random coil, alpha-helical, or beta-sheet conformation in solution. acs.org This technique is particularly useful for studying conformational changes that occur upon binding to a target or in response to environmental changes like pH or solvent polarity. nih.govacs.org
Mechanistic Elucidation and Biochemical Pathway Analysis Utilizing Spaglumic Acid D3 As a Tracer
Investigation of N-Acetylaspartylglutamate (NAAG) Metabolism
N-acetylaspartylglutamate (NAAG) is the one of the most abundant dipeptide neurotransmitters in the mammalian central nervous system. nih.govrndsystems.com It plays a significant role as a neuromodulator, primarily at glutamatergic synapses, by activating presynaptic metabotropic glutamate (B1630785) receptor 3 (mGluR3). nih.govrndsystems.com This activation leads to a reduction in glutamate release, thereby protecting neurons from excitotoxicity. nih.gov The metabolism of NAAG is a critical process for maintaining synaptic homeostasis, and spaglumic acid-d3 is instrumental in studying its dynamics.
Enzymatic Hydrolysis by Glutamate Carboxypeptidase II (GCPII)
The synaptic availability of NAAG is tightly regulated by its hydrolysis into N-acetylaspartate (NAA) and glutamate. mdpi.comembopress.org This reaction is catalyzed by the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase). embopress.orgnih.govnih.gov GCPII is a zinc metalloenzyme located on the outer membrane of cells, particularly astrocytes. embopress.orgnih.govjhu.edu
By using this compound as a substrate for GCPII in experimental settings, researchers can quantify the rate of hydrolysis and understand the enzyme's kinetics. The deuterium (B1214612) label on the glutamate moiety of this compound allows for the differentiation of the product glutamate from the endogenous glutamate pool. This is crucial for accurately measuring GCPII activity in complex biological samples. Studies have shown that inhibiting GCPII can elevate NAAG levels, which has neuroprotective effects in various models of neurological disorders. nih.govnih.gov The precise measurement of this enzymatic activity, facilitated by tracers like this compound, is vital for the development of therapeutic GCPII inhibitors. nih.gov
Deuterium Tracing of NAAG Catabolism in in vitro Systems
In vitro systems, such as primary cell cultures and brain slice preparations, are invaluable for studying the details of NAAG catabolism without the complexities of a whole-organism model. In these systems, this compound can be introduced into the culture medium. The subsequent uptake and metabolism of the labeled compound can be traced over time.
By analyzing the intracellular and extracellular concentrations of this compound and its deuterated catabolites (NAA and d3-glutamate) using techniques like mass spectrometry, a clear picture of NAAG turnover can be established. This approach allows for the determination of key metabolic parameters, such as the rate of NAAG hydrolysis and the subsequent fate of the resulting glutamate. For instance, researchers can investigate whether the released d3-glutamate is taken up by neurons or glial cells, or if it is released into the extracellular space. This level of detail is essential for understanding the functional consequences of NAAG signaling at the synapse.
Deuterium Isotope Tracing in Amino Acid Metabolism and Interconversion
The utility of this compound extends beyond the study of NAAG metabolism. As a deuterated precursor to glutamate, it provides a window into the broader network of amino acid interconversions.
Role of this compound in the Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a fundamental process in the brain that ensures the replenishment of the neurotransmitter pool of glutamate while preventing its excitotoxic accumulation. nih.gov In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase. nih.gov Glutamine is then transported back to neurons, where it is converted back to glutamate by phosphate-activated glutaminase. nih.gov
By tracing the deuterium label from this compound-derived glutamate, researchers can follow its incorporation into glutamine within astrocytes. The appearance of d3-glutamine provides direct evidence of the flux through the glutamate-glutamine cycle. This allows for the quantification of the rate of this cycle under various physiological and pathological conditions. Such studies have revealed the critical role of this cycle in maintaining normal synaptic function and how its dysregulation can contribute to neurological disorders. nih.gov
Tracing Aspartate and Glutamate Pathways in Cellular and Acellular Models
Glutamate, once formed from the hydrolysis of this compound, can enter various metabolic pathways. nih.gov One important pathway is its conversion to aspartate through the action of aspartate aminotransferase, an enzyme that catalyzes the reversible transfer of an amino group from glutamate to oxaloacetate, forming alpha-ketoglutarate (B1197944) and aspartate. mdpi.com
By monitoring the appearance of deuterated aspartate following the administration of this compound in cellular or acellular models, the flux through this transamination reaction can be quantified. mdpi.comnih.gov This provides insights into the interconnectedness of glutamate and aspartate metabolism. These pathways are crucial for numerous cellular functions, including protein synthesis, energy metabolism, and the synthesis of other non-essential amino acids. nih.govmdpi.com The use of stable isotope tracers like this compound is indispensable for dissecting these complex metabolic networks. nih.gov
Elucidation of Ammonia (B1221849) Assimilation Pathways
Ammonia is a byproduct of amino acid catabolism and can be toxic to the central nervous system if it accumulates. The brain relies on efficient mechanisms to detoxify ammonia, primarily through its incorporation into glutamine and glutamate. nih.govnih.gov The primary pathway for ammonia assimilation under normal physiological conditions is the glutamine synthetase reaction, which incorporates ammonia into glutamate to form glutamine. nih.gov Another pathway involves glutamate dehydrogenase, which can incorporate ammonia into alpha-ketoglutarate to form glutamate, although this reaction is generally considered to play a more significant role under conditions of high ammonia levels. nih.govnih.gov
This compound can be used to study the dynamics of these ammonia assimilation pathways. Following the hydrolysis of this compound, the resulting d3-glutamate can participate in these reactions. By analyzing the isotopic enrichment of glutamine and other related metabolites, the relative contributions of glutamine synthetase and glutamate dehydrogenase to ammonia detoxification can be assessed. This information is critical for understanding how the brain manages nitrogen metabolism and how these processes are altered in diseases associated with hyperammonemia.
Mechanistic Studies of Receptor Interactions Using Deuterated Ligands
Deuterated ligands like this compound are invaluable for studying the dynamics of receptor binding and activation. The subtle increase in mass allows for differentiation from the endogenous, non-labeled compound, enabling precise tracking in complex biological systems.
Spaglumic acid is recognized as a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor that plays a crucial role in modulating neurotransmission. hellobio.combiocrick.com As an agonist, it binds to and activates mGluR3, which is typically coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov These receptors are predominantly expressed presynaptically, where their activation inhibits the release of neurotransmitters like glutamate. nih.gov
This compound is employed as a tracer to study these agonistic properties in detail. By using the deuterated form, researchers can quantify receptor occupancy, binding affinity, and the downstream signaling cascade initiated by mGluR3 activation in a physiological context. The potency of Spaglumic Acid (NAAG) at these receptors is remarkably high, with studies on related mGluR2/3 receptors showing activity at nanomolar and even femtomolar concentrations. nih.gov The use of this compound allows for the precise investigation of these high-affinity interactions.
Table 1: Research Findings on Spaglumic Acid (NAAG) as an mGluR3 Agonist
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Receptor Selectivity | Highly selective for mGluR3 over other mGluR subtypes. | Allows for targeted investigation of mGluR3-specific pathways. | hellobio.combiocrick.com |
| Mechanism of Action | Acts as a full agonist, activating the receptor to initiate intracellular signaling. | Triggers inhibitory pathways that reduce neuronal excitability. | nih.govnih.gov |
| Potency (EC50) | Effective at very low concentrations (nM to fM range for mGluR2/3). | Indicates a high-affinity binding interaction with the receptor. | nih.gov |
| Cellular Location of Action | Primarily acts on presynaptic receptors. | Modulates neurotransmitter release, providing a mechanism for feedback inhibition. | nih.gov |
The interaction of Spaglumic Acid with the N-Methyl-D-Aspartate (NMDA) receptor is more complex. The NMDA receptor is an ionotropic glutamate receptor that, when overactivated, contributes to excitotoxicity—a process implicated in various neurodegenerative conditions. nih.govwebmd.com Spaglumic Acid acts as a weak partial agonist or antagonist at the NMDA receptor. biocrick.comncats.io
Under conditions of excessive glutamate stimulation, this antagonistic action becomes neuroprotective. By weakly binding to the receptor, it can prevent the binding of the more potent agonist, glutamate, thereby reducing the massive calcium influx that leads to cell damage. biocrick.comwebmd.com this compound is the ideal tracer to investigate this delicate modulatory role. It allows for the study of competitive binding at the glutamate site and the resulting functional inhibition of the receptor without introducing a potent pharmacological blocker that could disrupt normal physiological signaling. nih.gov
Table 2: Research Findings on Spaglumic Acid (NAAG) at the NMDA Receptor
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Receptor Action | Weak partial agonist/antagonist. | Can inhibit receptor activation in the presence of high glutamate concentrations. | biocrick.comncats.io |
| Binding Site | Competes with glutamate for binding to the GluN2 subunit. | Provides a mechanism for competitive inhibition. | youtube.com |
| Functional Effect | Reduces NMDA-mediated synaptic currents at low micromolar concentrations. | Demonstrates a neuroprotective effect against glutamate-induced excitotoxicity. | biocrick.comncats.io |
| Therapeutic Implication | Potential to protect neurons from damage in conditions involving excitotoxicity. | Highlights its role as an endogenous modulator of NMDA receptor activity. | nih.govnih.gov |
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to observable differences in binding and dissociation kinetics. This phenomenon, known as a deuterium kinetic isotope effect (KIE), can provide insight into the transition state of the binding or dissociation process. nih.gov
In the context of this compound, deuteration of the acyl chain could influence the vibrational frequencies of C-D bonds compared to C-H bonds. nih.gov These differences in zero-point energy can affect the activation energy required for conformational changes during binding and unbinding. Studies on other protein-ligand complexes have shown that deuteration can result in an inverse KIE (kH/kD < 1), where the deuterated ligand dissociates more slowly than its non-deuterated counterpart. nih.gov This suggests a more stable ligand-receptor complex. Utilizing this compound allows researchers to probe the stability of the receptor-bound state and the energy landscape of the dissociation pathway, providing a deeper understanding of the interaction dynamics. nih.gov
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
This compound serves as a critical probe for studying enzymes involved in glutamate metabolism. Its isotopic label allows for the tracing of metabolic transformations and the measurement of kinetic isotope effects.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. numberanalytics.com A primary KIE is observed when the bond to the isotope is broken or formed in the rate-limiting step of the reaction. wikipedia.org For deuterium, the theoretical maximum primary KIE (kH/kD) is around 7, indicating that the C-H bond is broken during the slowest step of the mechanism.
In studies involving this compound, observing a significant KIE for an enzyme-catalyzed reaction would provide strong evidence that a C-H bond at the labeled position is cleaved during the rate-determining step. nih.gov Conversely, the absence of a KIE would suggest that this bond cleavage is not rate-limiting. This technique is exceptionally powerful for mapping the transition state of an enzymatic reaction and understanding its catalytic mechanism. einsteinmed.edu
Table 3: Interpreting Kinetic Isotope Effect (KIE) Data
| Observed KIE (kH/kD) | Interpretation | Mechanistic Implication | Reference |
|---|---|---|---|
| ~ 1 | No isotope effect. | The C-H bond at the labeled position is not broken in the rate-limiting step. | numberanalytics.com |
| > 1 (e.g., 2-7) | Normal primary KIE. | The C-H bond is broken during the rate-limiting step of the reaction. | numberanalytics.comwikipedia.org |
| < 1 | Inverse KIE. | The transition state is 'tighter' or more sterically hindered for the deuterated compound, or bonding becomes stronger. | nih.govmdpi.com |
| 1.1 - 1.5 | Secondary KIE. | Isotopic substitution is not at the site of bond cleavage but influences the reaction rate through steric or electronic effects. | numberanalytics.com |
Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. nih.govnih.gov This reaction is vital for ammonia detoxification and providing glutamine for various biosynthetic pathways. wikipedia.orgembopress.org The catalytic mechanism of GS proceeds in two main steps:
Phosphorylation: ATP phosphorylates glutamate to form a reactive acyl-phosphate intermediate, γ-glutamyl phosphate (B84403). nih.govacs.org
Ammonia Attack: Ammonia acts as a nucleophile, attacking the γ-glutamyl phosphate intermediate to form glutamine and release inorganic phosphate. nih.govacs.org
This compound, as a labeled analog containing a glutamate moiety, can be used as a tracer to follow this metabolic conversion. By tracking the incorporation of the deuterated portion of the molecule, researchers can quantify the flux through the glutamine synthetase pathway. nih.gov This is particularly useful in complex cellular environments where multiple pathways compete for glutamate. Using this compound helps to differentiate the pool of glutamate being directed towards glutamine synthesis from other metabolic fates, providing clear, quantitative data on enzyme activity and regulation under various physiological or pathological conditions. nih.govnih.gov
Table 4: Key Steps in the Glutamine Synthetase Catalytic Cycle
| Step | Description | Role of this compound Tracer | Reference |
|---|---|---|---|
| 1. Substrate Binding | ATP binds first, followed by glutamate (or a glutamate analog). | Allows for monitoring the binding and recognition of the glutamate moiety by the enzyme's active site. | nih.govlibretexts.org |
| 2. Phosphorylation | The γ-carboxylate of glutamate attacks the terminal phosphate of ATP, forming γ-glutamyl phosphate and ADP. | Helps to trace the formation of the key reactive intermediate. | wikipedia.orgacs.org |
| 3. Ammonia Binding & Attack | Ammonia binds and attacks the acyl-phosphate intermediate. | Allows for following the conversion of the deuterated glutamate backbone into the final product, glutamine. | nih.gov |
| 4. Product Release | Glutamine, ADP, and inorganic phosphate are released from the enzyme. | Enables quantification of the final deuterated product, providing a measure of the overall reaction rate. | wikipedia.org |
Deuterium as a Probe for Substrate Specificity and Enzyme Mechanism in Peptidases
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a substrate molecule like this compound (N-acetyl-L-glutamic acid-d3) offers a powerful, non-invasive tool for dissecting the intricacies of enzyme-substrate interactions and catalytic mechanisms of peptidases. This stable isotope labeling approach can provide detailed insights into substrate specificity, the nature of the transition state, and the rate-limiting steps of an enzymatic reaction through the analysis of kinetic isotope effects (KIEs). While direct experimental studies utilizing this compound as a probe for peptidase mechanisms are not extensively documented in publicly available research, the principles derived from studies with other deuterated amino acids and peptides can be extrapolated to understand its potential applications.
The introduction of deuterium can influence the rate of a chemical reaction if the bond to the deuterium atom is broken or its environment is altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect, is a cornerstone of mechanistic enzymology. A primary KIE is observed when a covalent bond to the deuterium is cleaved in the transition state, while a secondary KIE arises from changes in the hybridization state of the carbon atom to which deuterium is attached.
In the context of peptidases, this compound could be strategically deuterated at various positions to probe different aspects of the enzyme's mechanism. For instance, deuteration at the alpha-carbon of the glutamic acid residue could help elucidate the mechanism of peptide bond cleavage. If the abstraction of the alpha-proton is part of the rate-limiting step, a significant primary KIE would be expected. Conversely, a secondary KIE could provide information about the geometry of the transition state.
The binding of a substrate to the active site of a peptidase is a highly specific process governed by a network of non-covalent interactions. The use of this compound can help to subtly probe these interactions. While the substitution of hydrogen with deuterium does not alter the gross chemical properties of the molecule, it can have minor effects on bond lengths, vibrational frequencies, and van der Waals interactions, which could collectively influence the binding affinity (Km) and the catalytic rate (kcat).
Although specific data for this compound is not available, studies on other deuterated substrates have provided valuable information on peptidase mechanisms. For example, research on the hydrolysis of deuterated peptides by various proteases has helped to delineate the roles of specific amino acid residues in catalysis and substrate recognition.
The table below illustrates hypothetical data that could be generated from experiments using this compound to probe the mechanism of a generic peptidase. This data would be invaluable in understanding the enzyme's catalytic strategy.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Primary KIE (kH/kD) |
| Spaglumic Acid | 1.5 | 10 | 6667 | - |
| This compound (alpha-deuterated) | 1.6 | 5 | 3125 | 2.0 |
This table presents hypothetical data for illustrative purposes.
A primary KIE value greater than 1, as shown in the hypothetical data, would suggest that the C-H bond at the alpha-carbon is broken during the rate-limiting step of the reaction. This would support a catalytic mechanism involving the formation of a carbanion or a direct hydride transfer.
Applications of Spaglumic Acid D3 in Cutting Edge Research Methodologies
Advanced Metabolomics Research Utilizing Deuterated Internal Standards
The primary utility of Spaglumic Acid-d3 in metabolomics lies in its function as a stable isotope-labeled internal standard. Its chemical properties are nearly identical to its endogenous counterpart, but its increased mass allows it to be distinguished by mass spectrometry. This distinction is fundamental for the accurate quantification of the endogenous compound in complex biological matrices.
This compound is instrumental in the quantitative analysis of its non-labeled form, NAAG, in various biological samples. In methodologies such as liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to a biological sample at an early stage of preparation. metabolomexchange.org This "spiked" standard experiences the same processing and analytical variations as the endogenous NAAG. By comparing the mass spectrometer's signal intensity of the deuterated standard to that of the natural analyte, researchers can precisely calculate the concentration of endogenous NAAG, correcting for any sample loss or instrumental variability during the analysis. metabolomexchange.org
This technique has been applied in studies profiling metabolite changes in various conditions. For instance, in research on gliomas, NAAG-d3 (this compound) was used as an internal standard to quantify the distribution of NAAG in patient-derived xenograft tissues. embopress.orgnih.gov This allows for a comparative analysis of metabolite levels between tumor tissues and healthy brain tissue, providing insights into the altered metabolic landscape of the disease. embopress.orgnih.gov The use of a deuterated standard like this compound is crucial for achieving the accuracy needed to detect subtle but significant changes in metabolite concentrations.
Table 1: Application of this compound in Quantitative Metabolite Profiling
| Research Area | Sample Type | Analytical Method | Purpose of this compound | Research Finding | Citation |
|---|---|---|---|---|---|
| Oncology (Glioma) | Patient-Derived Xenograft (PDX) Tissue | LC-MS | Internal Standard | Quantification of N-acetylaspartylglutamate (NAAG) to compare levels in tumor vs. control brain tissue. | embopress.orgnih.gov |
| General Metabolomics | Biological Fluids/Tissues | UPLC-HRMS | Internal Standard | To normalize data and correct for instrumental variation during metabolite profiling. | metabolomexchange.org |
Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. This compound can be utilized in stable isotope tracer experiments to track the metabolic fate of NAAG. While direct studies detailing the flux analysis of this compound are specific, the principle is well-established. In such an experimental setup, cells or tissues are supplied with a labeled precursor, and the incorporation of the isotope into downstream metabolites is measured over time.
A notable application of this principle was observed in a study on IDH-mutant gliomas, where isotopically labeled compounds, including NAAG-d3, were used to determine tissue effect corrections in mass spectrometry imaging. embopress.org This ensured accurate quantification when analyzing metabolic pathways. Furthermore, the study performed in vivo flux analysis using 13C-labeled glucose and glutamine to understand the metabolic rewiring in these tumors. embopress.orgnih.gov While this specific study focused on carbon-13 tracers for glucose and glutamine flux, the use of NAAG-d3 as a standard underscores the importance of isotopic labeling for quantitative accuracy in such flux studies. embopress.orgnih.gov By serving as a stable point of reference, this compound ensures that the measurements of labeled downstream products are reliable, which is essential for constructing accurate models of metabolic flux. embopress.org
Neurochemical Research and Neurotransmitter System Studies
The parent compound, NAAG, is the third most abundant neurotransmitter in the mammalian central nervous system, where it modulates neuronal activity and plays a role in neuroprotection. glpbio.commedchemexpress.combenchchem.com this compound serves as an invaluable research tool for investigating the dynamics of this important neuropeptide.
N-acetylaspartylglutamate (NAAG) and its precursor N-acetylaspartate (NAA) are considered important biomarkers for neuronal health and integrity. nih.govusbio.net Reduced levels of these metabolites are often associated with neuronal damage or dysfunction. This compound is used as an internal standard in preclinical research to accurately measure the levels of NAAG in brain tissue, helping to assess the state of neuronal integrity. embopress.orgusbio.net
In studies of neurological diseases like glioma, researchers have used LC-MS with NAAG-d3 as a standard to quantify changes in NAAG levels. embopress.orgnih.gov These studies have shown a significant reduction in both NAA and NAAG in tumor tissues compared to control brain tissue, independent of the tumor's specific genetic mutations (IDH status). nih.gov This quantitative data, made reliable by the use of the deuterated standard, helps to characterize the neurochemical environment of the tumor and provides a metric for assessing neuronal loss or metabolic disruption within the affected brain region.
Table 2: this compound in Neuronal Biomarker Research
| Research Focus | Preclinical Model | Key Finding | Role of this compound | Citation |
|---|---|---|---|---|
| Glioma Neurochemistry | Patient-Derived Xenografts (PDX) | Strong reduction of NAA and NAAG in tumors compared to control brain. | Internal standard for accurate LC-MS quantification of NAAG. | embopress.orgnih.gov |
| Neuronal Integrity | General Preclinical Use | NAAG is a marker of neuronal integrity. | Isotope-labeled analogue for detection and quantification. | usbio.net |
NAAG is known to interact with the glutamatergic system, acting as an agonist at metabotropic glutamate (B1630785) receptor 3 (mGluR3) and an antagonist at NMDA receptors. glpbio.commedchemexpress.com Its influence on other neurotransmitter systems, such as the GABAergic system, is an area of active investigation. The GABAergic system is the primary inhibitory neurotransmitter system in the brain.
Research using rat superior colliculus slices aimed to determine how group II mGluRs (which include mGluR2 and mGluR3) modulate GABAergic inhibition. The study found that while a selective mGluR2 agonist could modulate inhibitory postsynaptic currents (IPSCs), the mGluR3-selective agonist NAAG (the parent compound of this compound) did not produce similar effects at the concentrations tested. nih.gov This finding suggests that NAAG's role in modulating GABAergic transmission may be more complex or region-specific, and that it does not act as a direct presynaptic modulator of GABA release in this specific brain area. nih.gov The use of NAAG in such studies is critical to dissecting the specific functions of different mGluR subtypes in regulating neural circuits.
The parent compound, NAAG, has demonstrated neuroprotective properties in various models of acute brain injury, including traumatic brain injury (TBI). benchchem.comnih.gov It is thought to exert these effects by reducing glutamate excitotoxicity. benchchem.com Research in this area seeks to understand the precise mechanisms by which NAAG protects neurons from secondary injury processes that occur after an initial trauma.
In vitro and animal models are essential for this research. Studies have shown that NAAG can reduce neuronal death in TBI models. benchchem.com The mechanism involves its action on mGluR3, which can trigger signaling cascades that suppress inflammation and excitotoxic cell death. benchchem.com While these studies primarily use the non-labeled compound to observe biological effects, the development of therapeutic strategies often involves pharmacokinetic and pharmacodynamic studies where a labeled version like this compound would be essential for tracking the compound's distribution, metabolism, and clearance in the brain. The neuroprotective potential of modulating the NAAG system presents a promising avenue for developing treatments for acute brain injuries. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | NAAG-d3, N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 |
| N-acetylaspartylglutamate | NAAG, Spaglumic Acid |
| N-acetylaspartate | NAA |
| Glutamate | |
| Gamma-Aminobutyric Acid | GABA |
| Glucose | |
| Glutamine | |
| 13C-labeled glucose |
Research in Drug Discovery and Development Methodologies (Excluding Clinical Outcomes)
The unique properties of this compound make it particularly useful in the pre-clinical stages of drug development, where understanding a compound's metabolic fate and enabling high-capacity screening are paramount.
Pre-clinical Pharmacokinetic and Metabolic Stability Studies in in vitro or Animal Models
Pharmacokinetic (PK) studies are essential in drug discovery to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. A key component of this is determining metabolic stability, which predicts a drug's half-life and clearance in the body. In vitro metabolic stability assays, which often use liver microsomes or hepatocytes from humans or preclinical species like rats and mice, are a cornerstone of this process. nuvisan.com These assays measure the rate of a compound's degradation, providing crucial data on its intrinsic clearance (CLint) and expected half-life (t1/2). nuvisan.com
This compound is utilized in such pre-clinical studies as a stable isotopic tracer. For instance, in a study investigating the metabolic differences in isocitrate dehydrogenase (IDH)-mutant gliomas, this compound (NAAG-d3) was one of the isotopically labeled compounds analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This research was conducted on patient-derived xenograft (PDX) mouse models, a key animal model for pre-clinical cancer research. nih.gov The use of this compound allowed researchers to trace and quantify the metabolic landscape within different tumor environments, demonstrating its utility for in vivo metabolic investigations in animal models. nih.gov Such studies are critical for understanding how disease states can alter metabolic pathways, which can inform drug development strategies. nih.gov
| Study Focus | Model System | Compound Used | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Analysis of the metabolic landscape in IDH-mutant gliomas | Patient-Derived Xenograft (PDX) Mouse Model | This compound (NAAG-d3) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Used as a stable isotopic tracer to quantify metabolite distribution in tumor and control brain tissue. | nih.gov |
Use as a Standard for High-Throughput Screening Assays
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a foundational process in modern drug discovery. researchgate.net Mass spectrometry (MS)-based HTS methods are powerful but can be affected by issues like ion suppression or signal variability, which can compromise data accuracy. nih.gov To correct for this, internal standards (IS) are used. An ideal IS is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound serves precisely this function. As a stable isotope-labeled analogue of the endogenous compound Spaglumic Acid, it is an ideal internal standard for quantitative bioanalysis. pharmaffiliates.comresearchgate.net In MS-based assays, this compound is added to a sample at a known concentration. Because it co-elutes with the unlabeled Spaglumic Acid and experiences similar ionization effects, any variation in the MS signal can be normalized. researchgate.net This approach significantly improves the accuracy, precision, and linearity of quantification, which is critical for reliable HTS results. nih.gov The use of such standards is integral to targeted metabolomics platforms, such as those used to screen for dipeptides in biological samples. nih.gov
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | pharmaffiliates.com |
| Synonym | N-Acetylaspartylglutamic acid-d3 (NAAG-d3) | nih.gov |
| Molecular Formula | C11H13D3N2O8 | pharmaffiliates.com |
| Molecular Weight | 307.27 g/mol | pharmaffiliates.com |
| Primary Application | Isotope labelled analogue for use as an internal standard. | pharmaffiliates.com |
Applications in Protein Turnover and Interaction Studies
The dynamics of proteins—their synthesis, degradation, and interactions—are fundamental to cell biology. Isotope labeling is a key technique for studying these processes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Analogues
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based quantitative proteomics technique that relies on the metabolic incorporation of "heavy" labeled amino acids into all newly synthesized proteins. isotope.com In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while a second population is grown in a medium containing heavy isotope-labeled amino acids (e.g., containing ¹³C or ¹⁵N). isotope.com More recently, deuterated amino acids have also been successfully used for SILAC. researchgate.net For example, a SILAC method was developed for the in vivo incorporation of deuterated leucine (B10760876) (Leu-d3) into all mammalian proteins. researchgate.net This allows for the direct comparison and relative quantification of protein abundance between the two cell populations when their lysates are mixed and analyzed by MS. isotope.com
While this compound is a dipeptide and not a single amino acid, its nature as a stable isotope-labeled biological molecule makes it analogous to the tracers used in SILAC. It can be used to track the specific metabolic pathways it is involved in, separate from the bulk protein synthesis measured in a typical SILAC experiment. Its use in studying the metabolic flux in glioma models is an example of such a targeted tracer application. nih.gov
Pulse-Chase Experiments with Deuterated Peptides
Pulse-chase experiments are a classic method for studying the turnover rate (synthesis and degradation) of molecules, including proteins and metabolites. The "pulse" phase involves exposing cells to a labeled precursor for a short period, followed by a "chase" phase where the labeled precursor is replaced by an unlabeled one. By tracking the fate of the labeled molecule over time, its turnover rate can be determined.
Deuterium (B1214612) labeling is a well-established method for such experiments. For example, heavy water (D₂O) can be used to label newly synthesized proteins through the incorporation of deuterium into non-essential amino acids, allowing for the analysis of proteome-wide turnover kinetics. biorxiv.orgnih.gov this compound, as a deuterated peptide, is perfectly suited for use in pulse-chase experiments designed to track its specific metabolic fate. Its application in in vivo tracing studies, such as the analysis of metabolite turnover in glioma PDX models, functions as a pulse-chase experiment at the metabolite level. nih.gov In this context, the administration of this compound acts as the "pulse," and its subsequent quantification over time and location reveals its distribution and metabolic flux within a biological system. nih.gov
Future Trajectories and Unexplored Avenues in Spaglumic Acid D3 Research
Development of Novel Synthetic Routes for Complex Deuterium (B1214612) Labeling Patterns
The utility of Spaglumic Acid-d3 as a research tool is intrinsically linked to the ability to synthesize it with precise and varied deuterium labeling patterns. While simple labeling (e.g., on an acetyl methyl group) is established, future research will necessitate more complex patterns to answer nuanced biochemical questions. The development of advanced synthetic methodologies is paramount for creating isotopologues that can probe specific metabolic fates or enzymatic interactions.
Recent progress in synthetic organic chemistry offers several promising avenues. Biocatalytic approaches, for instance, use enzymes to achieve high selectivity under mild conditions. chemrxiv.orgchemrxiv.org H₂-driven biocatalytic platforms that combine deuteration catalysts with reductive amination enzymes could be adapted to produce Spaglumic Acid with deuterium labels at specific chiral centers, using inexpensive precursors like deuterium oxide (D₂O). chemrxiv.orgchemrxiv.orgrsc.org Another emerging area is organophotocatalysis, which employs light and an organic catalyst to drive radical-based reactions, potentially enabling the introduction of deuterium into previously inaccessible positions on the amino acid backbone. nih.gov Furthermore, transition metal-catalyzed H/D exchange reactions, particularly using palladium catalysts, have shown success in selectively deuterating the beta-position of amino acid derivatives and could be explored for targeted labeling of the aspartyl or glutamyl moieties of Spaglumic Acid. osti.gov
These advanced methods move beyond statistical labeling, offering deterministic control over the placement of deuterium atoms. This precision will allow researchers to synthesize a panel of Spaglumic Acid-dx isotopologues, each designed to investigate a specific aspect of its biological activity.
Table 1: Comparison of Advanced Synthetic Strategies for Deuterium Labeling
| Synthetic Strategy | Core Principle | Potential Advantages for this compound | Key Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes for H/D exchange or reductive amination. chemrxiv.orgrsc.org | High stereoselectivity and regioselectivity; mild reaction conditions. | Substrate scope of enzymes; complexity of product isolation. chemrxiv.org |
| Organophotocatalysis | Light-driven radical reactions with organic catalysts. nih.gov | Access to unique and unnatural deuterated amino acids; good for bulky side chains. nih.gov | Potential for imperfect selectivity; scalability for biological studies. chemrxiv.org |
| Transition Metal Catalysis | Palladium-catalyzed C-H activation and H/D exchange. osti.gov | High efficiency for specific positions (e.g., β-deuteration). osti.gov | Catalyst cost; removal of metal contaminants from the final product. |
Integration of this compound with Advanced Multi-Omics Platforms (e.g., Proteomics, Fluxomics)
The true power of stable isotope tracers like this compound is realized when they are integrated into systems-level analyses. Multi-omics platforms, which simultaneously measure different types of biological molecules (e.g., proteins, metabolites), provide a holistic view of cellular processes. Introducing this compound into a biological system and tracking its deuterated signature across different "omes" can reveal dynamic molecular interactions and pathway activities.
Proteomics: In shotgun proteomics, proteins are digested into peptides and analyzed by mass spectrometry. nih.gov If this compound is metabolized into deuterated amino acids (like aspartate or glutamate), these labeled amino acids will be incorporated into newly synthesized proteins. Quantitative proteomics can then measure the rate of synthesis of specific proteins by tracking the appearance of the deuterium label, providing insights into how cellular states or external stimuli affect protein dynamics.
Fluxomics: Metabolic flux analysis, or fluxomics, aims to quantify the rates (fluxes) of metabolic pathways. nih.gov this compound can serve as a tracer to map the flow of carbon and nitrogen atoms through central metabolic networks. For example, upon its breakdown, the deuterated aspartate and glutamate (B1630785) moieties can enter the Tricarboxylic Acid (TCA) cycle and various amino acid biosynthesis pathways. By measuring the distribution of the deuterium label in downstream metabolites, researchers can calculate the relative activity of these interconnected pathways. nih.gov This approach is particularly valuable for understanding metabolic reprogramming in disease states.
The integration of these datasets offers a comprehensive picture of how the introduction of Spaglumic Acid affects the system, from gene expression to metabolic output. nih.gov
Table 2: Application of this compound in Multi-Omics Platforms
| Omics Platform | Principle of Integration | Information Gained | Example Application |
|---|---|---|---|
| Proteomics | Tracking the incorporation of deuterated metabolic fragments into newly synthesized proteins. | Protein synthesis rates, turnover, and dynamics. | Measuring the effect of a stimulus on the synthesis rate of specific enzymes. |
| Metabolomics | Identifying and quantifying downstream metabolites that contain the deuterium label. | Elucidation of metabolic pathways and identification of novel metabolites. | Tracing the conversion of Spaglumic Acid to other neuroactive compounds. |
| Fluxomics | Quantifying the rate of label transfer through metabolic networks. nih.gov | Absolute or relative pathway activities (fluxes). nih.gov | Determining how the TCA cycle and amino acid metabolism are altered in response to Spaglumic Acid. |
| Transcriptomics | Correlating changes in gene expression with metabolic fluxes measured using the tracer. nih.gov | Linking genetic regulation to functional metabolic output. | Identifying genes responsible for the metabolic processing of Spaglumic Acid. |
Exploration of this compound in Mechanistic Toxicology Studies (Non-Clinical)
Deuterated compounds are invaluable tools in non-clinical toxicology for elucidating the mechanisms by which a chemical may cause harm. The substitution of hydrogen with deuterium strengthens the C-H bond, often slowing the rate of metabolic reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect (KIE). gabarx.com This principle can be strategically applied to study the metabolism-mediated toxicity of Spaglumic Acid.
If a particular metabolic pathway is suspected of converting Spaglumic Acid into a reactive or toxic metabolite, synthesizing a deuterated version where the deuterium is placed at the site of metabolism (e.g., this compound if the acetyl group is the target) can test this hypothesis. If the deuterated compound shows reduced toxicity compared to its non-deuterated counterpart, it provides strong evidence that the targeted metabolic pathway is indeed responsible for the toxic effect. juniperpublishers.comacs.org This process, sometimes called "metabolic shunting," can divert metabolism towards other, potentially less harmful, pathways. juniperpublishers.com
Future non-clinical studies could employ this compound to:
Identify Bioactivation Pathways: Determine if the metabolism of Spaglumic Acid generates reactive metabolites that bind to proteins or DNA.
Mitigate Target Organ Toxicity: Investigate if deuteration at a specific site can reduce toxicity in a particular organ system, thereby confirming the localized metabolic mechanism. acs.org
Simplify Toxicogenomic Data: Use the deuterated compound to help interpret complex gene expression changes, linking them more directly to the formation of specific metabolites. acs.org
These studies are crucial for understanding a compound's safety profile at a mechanistic level, well before any clinical consideration.
Innovations in Analytical Techniques for Ultra-Trace Deuterium Quantification
The effectiveness of this compound in tracer studies depends on the ability to accurately detect and quantify it and its deuterated metabolites, often at very low concentrations within complex biological samples. researchgate.netresearchgate.net Continuous innovation in analytical instrumentation, particularly in mass spectrometry, is expanding the possibilities for ultra-trace deuterium analysis.
Future research will likely leverage and refine techniques such as:
Chemical Reaction Interface Mass Spectrometry (CRIMS): This method converts all analytes exiting a chromatograph into small molecules (like H₂ and HD), allowing for highly sensitive and uniform detection of deuterium enrichment irrespective of the parent molecule's structure. nih.govacs.org This is ideal for metabolic studies where the identity of all downstream products may not be known.
Laser-Based Desorption/Ionization: Techniques like laser-induced desorption (LID) coupled with mass spectrometry can analyze samples directly from surfaces with minimal preparation, offering high sensitivity for quantifying deuterium in specific tissues or even single cells. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can distinguish between molecules with very similar masses, enabling the precise quantification of deuterated species without interference from other naturally occurring isotopes (e.g., ¹³C).
These advanced methods provide the necessary sensitivity and specificity to follow the fate of this compound at physiologically relevant concentrations, generating more accurate and reliable data for pharmacokinetic and metabolic modeling.
Table 3: Comparison of Advanced Analytical Techniques for Deuterium Quantification
| Technique | Principle | Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|
| ID-GC-MS | Isotope Dilution Gas Chromatography-Mass Spectrometry. researchgate.net | ng/L to pg range. researchgate.netresearchgate.net | High accuracy and precision by correcting for matrix effects and sample loss. |
| CRIMS | Conversion of analytes to H₂/HD for isotope ratio analysis. nih.govacs.org | Not specified, but highly sensitive. | Universal detection of the label, independent of molecular structure. acs.org |
| LID-MS | Laser-Induced Desorption coupled with Mass Spectrometry. spectroscopyonline.com | Can detect ~10²¹ atoms/m² from surfaces. spectroscopyonline.com | Spatial analysis of deuterium distribution in tissues with minimal sample prep. |
| LC-HRMS | Liquid Chromatography coupled with High-Resolution Mass Spectrometry. | Sub-pg levels possible. | High specificity to resolve deuterated analytes from isobaric interferences. |
Expanding Theoretical Frameworks for Deuterium Isotope Effects in Complex Biological Environments
The kinetic isotope effect (KIE) is the foundational principle behind the use of deuterated compounds in mechanistic studies. wikipedia.org While classical transition state theory provides a basic understanding, the biological reality is far more complex. Future research will focus on developing and expanding theoretical and computational frameworks that can accurately predict and interpret deuterium isotope effects within the dynamic environment of a living cell.
A major trajectory is the move towards computational models that account for factors beyond simple bond cleavage energies. princeton.edu This includes:
Quantum Tunneling: For hydrogen transfer reactions, the hydrogen nucleus can sometimes "tunnel" through the activation barrier rather than going over it. This quantum mechanical effect can be significant and is highly mass-dependent, meaning it is much less probable for deuterium. Advanced computational models are needed to predict when tunneling contributes significantly to the observed KIE. wikipedia.org
Enzyme Dynamics: The KIE of an enzyme-catalyzed reaction is influenced by the conformational changes of the enzyme itself. Theoretical models must incorporate protein dynamics to understand how the entire enzyme system contributes to the reaction rate.
Solvation and Environmental Effects: The interaction of a molecule like this compound with surrounding water molecules and other solutes can influence its reactivity. mdpi.com Path integral simulations and advanced solvation models are being developed to better capture these intricate environmental contributions to the isotope effect. mdpi.comnih.gov
By combining density functional theory (DFT) calculations with molecular dynamics and path integral simulations, researchers can build more predictive models. researchgate.netmdpi.com These theoretical frameworks will be essential for accurately interpreting experimental data from studies using this compound and for designing new isotopically labeled probes with specific, predictable behaviors in biological systems.
Q & A
Q. What is the molecular mechanism of Spaglumic Acid-d3 in modulating glutamate receptors?
this compound acts as a dual modulator: it is a selective agonist of metabotropic glutamate receptor 3 (mGluR3) and a weak antagonist of NMDA receptors. This dual activity regulates glutamate-induced excitotoxicity, which is critical in neurodegenerative diseases like Alzheimer’s and glaucoma. Experimental validation typically involves radioligand binding assays for receptor affinity and patch-clamp electrophysiology to assess NMDA receptor antagonism .
Q. How can researchers structurally characterize this compound for molecular modeling studies?
The 3D structure of Spaglumic Acid (unlabeled) is available in the Protein Data Bank (PDB ID: 1L0G) and PubChem (ID: 188803). Researchers can use X-ray crystallography data for molecular docking studies or employ tools like PyMol to visualize interactions with targets like mGluR3. Isotopic labeling (deuterium at specific positions) requires validation via nuclear magnetic resonance (NMR) or mass spectrometry to confirm structural integrity .
Q. What are the standard protocols for synthesizing and purifying this compound?
Synthesis involves solid-phase peptide synthesis (SPPS) with deuterated reagents for isotopic labeling. Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) chemistry is used to protect aspartyl and glutamyl residues. Post-synthesis, reverse-phase HPLC with C18 columns and deuterated solvents (e.g., D2O) ensures purity >95%. LC-MS with electrospray ionization (ESI) confirms molecular weight (304.25 g/mol for unlabeled; +3 Da for d3) .
Q. What in vitro assays are recommended to study this compound’s neuroprotective effects?
Primary neuronal cultures or astrocyte co-cultures exposed to glutamate excitotoxicity are standard models. Metrics include cell viability (MTT assay), calcium imaging (Fluo-4 AM dye), and quantification of apoptotic markers (e.g., caspase-3). For anti-inflammatory effects, measure TNF-α and IL-6 levels via ELISA in microglial cells .
Q. How does this compound interact with carbamoyl phosphate synthetase I (CPSI) in the urea cycle?
this compound activates CPSI, enhancing ammonia detoxification. Researchers use hepatic cell lines (e.g., HepG2) or liver homogenates to assay CPSI activity via spectrophotometric measurement of carbamoyl phosphate production. Isotope-labeled ammonia (15NH4Cl) can trace metabolic flux .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported receptor affinity data for this compound?
Discrepancies arise from variations in assay conditions (e.g., pH, ion concentrations) or isomer specificity (α- vs. β-aspartyl forms). Rigorous controls include using isotopically pure this compound (validate via chiral HPLC) and parallel experiments with unlabeled analogs. Receptor-binding studies should specify whether mGluR3 activation is measured in transfected HEK293 cells vs. native neuronal tissues .
Q. What experimental designs address the stability challenges of this compound in long-term neuroprotection studies?
Degradation by astrocytic glutamate carboxypeptidase II (GCPII) limits its half-life. Strategies include co-administering GCPII inhibitors (e.g., 2-PMPA) or using deuterated analogs to slow enzymatic cleavage. Stability in cerebrospinal fluid (CSF) should be monitored via LC-MS/MS at multiple timepoints .
Q. How can researchers optimize this compound delivery for ocular applications (e.g., glaucoma)?
Formulation studies compare ophthalmic nanoparticles (e.g., PLGA-based) vs. deuterated prodrugs for corneal permeability. In vivo efficacy is tested in rodent models of intraocular pressure (IOP) elevation using tonometry. Pharmacokinetic parameters (Cmax, AUC) are quantified via microdialysis in aqueous humor .
Q. What statistical methods are robust for analyzing dose-response contradictions in this compound studies?
Nonlinear regression (e.g., Hill equation) accounts for biphasic effects (neuroprotection at low doses vs. toxicity at high doses). Bayesian hierarchical models improve power in small-sample studies. Meta-analyses should adjust for batch variability in deuterated compound synthesis .
Q. How does isotopic labeling (d3) affect Spaglumic Acid’s pharmacokinetics compared to the unlabeled form?
Deuterium isotope effects (DIEs) may alter metabolic clearance. Comparative pharmacokinetic studies in rodents involve IV/PO administration followed by LC-MS/MS analysis of plasma and brain samples. Key parameters: half-life (t1/2), volume of distribution (Vd), and brain-to-plasma ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
